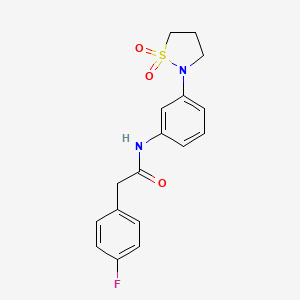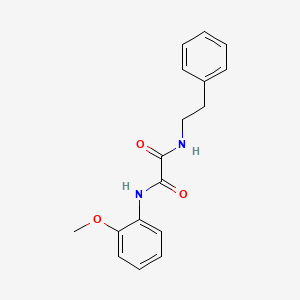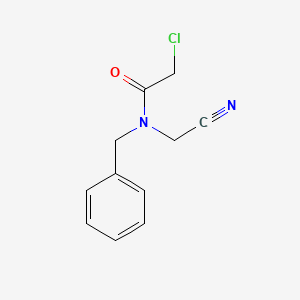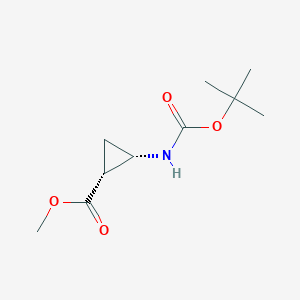
(1R,2S)-rel-Methyl 2-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(1R,2S)-rel-Methyl 2-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate” is a chemical compound with the CAS Number: 170299-60-2. It has a molecular weight of 215.25 and its IUPAC name is methyl (1R,2S)-2-((tert-butoxycarbonyl)amino)cyclopropane-1-carboxylate .
Molecular Structure Analysis
The molecular structure of this compound includes a cyclopropane ring, a tert-butoxycarbonyl group, and a methyl ester group . The presence of these functional groups can significantly influence the compound’s reactivity and properties.Physical And Chemical Properties Analysis
This compound is a solid at room temperature. It should be stored in a sealed container in a dry environment at 2-8°C . Its InChI Code is 1S/C10H17NO4/c1-10(2,3)15-9(13)11-7-5-6(7)8(12)14-4/h6-7H,5H2,1-4H3,(H,11,13)/t6-,7+/m1/s1 .Wissenschaftliche Forschungsanwendungen
Synthesis and Resolution
- Enantiomerically pure cyclopropanecarboxylic acids, related to (1R,2S)-rel-Methyl 2-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate, have been synthesized and resolved with high efficiency. This process involves cyclopropanation and chromatographic resolution, allowing preparation on a multigram scale (Jiménez, López, Oliveros, & Cativiela, 2001).
Stereochemistry and Molecular Structure
- The molecular structure and conformational analysis of a derivative of 1-aminocyclopropanecarboxylic acid, closely related to the compound , was examined using X-ray analysis. This analysis revealed details about the cyclopropane ring's configuration and intermolecular hydrogen bonding patterns (Cetina, Hergold-Brundić, Raos, & Žuža-Mak, 2003).
Synthesis of Analogs
- Research has shown the synthesis of various cyclopropane-containing amino acids and peptidomimetics. These syntheses use building blocks similar to (1R,2S)-rel-Methyl 2-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate and demonstrate its utility in creating novel bioactive compounds (Limbach, Lygin, Es-Sayed, & Meijere, 2009).
Kinetic and Parallel Kinetic Resolutions
- Kinetic and parallel kinetic resolutions of methyl cyclopentene carboxylate, a structurally related compound, have been studied, showcasing the potential for efficient synthesis of enantiomers of methyl amino cyclopentane carboxylates (Davies et al., 2003).
Application in Conformational Analysis
- The cyclopropane ring, found in compounds similar to (1R,2S)-rel-Methyl 2-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate, is effective in restricting the conformation of biologically active compounds. This aspect is crucial for improving activity and investigating bioactive conformations (Kazuta, Matsuda, & Shuto, 2002).
Spirocyclopropanation
- Research into the synthesis of spirocyclopropanated analogues of Iprodione has been conducted using tert-butoxycarbonylamino cyclopropanecarboxylate, demonstrating its versatility in the creation of complex molecular structures (Brackmann, Es-Sayed, & Meijere, 2005).
Multigram Synthesis
- A procedure for the multigram synthesis of trans- and cis-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylic acid was developed, starting from L-serine and utilizing a tert-butoxycarbonyl protected intermediate. This highlights the compound's scalability and practicality in synthesis (Artamonov et al., 2010).
Ethylene Biosynthesis
- The compound has been used in the study of ethylene biosynthesis, particularly in the synthesis of analogues of the precursor to the plant growth hormone ethylene (Pirrung, Dunlap, & Trinks, 1989).
Wirkmechanismus
Safety and Hazards
This compound is associated with certain hazards. It has been assigned the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H315 (Causes skin irritation) and H319 (Causes serious eye irritation). Precautionary statements include P264 (Wash thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P332+P313 (If skin irritation occurs: Get medical advice/attention), P337+P313 (If eye irritation persists: Get medical advice/attention), and P362 (Take off contaminated clothing and wash it before reuse) .
Eigenschaften
IUPAC Name |
methyl (1R,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropane-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-10(2,3)15-9(13)11-7-5-6(7)8(12)14-4/h6-7H,5H2,1-4H3,(H,11,13)/t6-,7+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYDFYTQQOAHATE-RQJHMYQMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC1C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1C[C@H]1C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

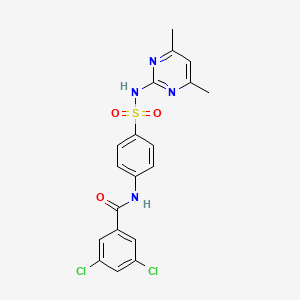
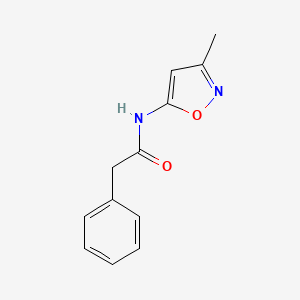
![2,4-dimethyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1,3-oxazole-5-carboxamide](/img/structure/B2362647.png)
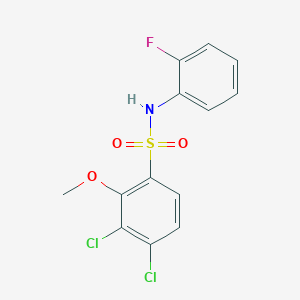
![2-({10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}sulfanyl)-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide](/img/structure/B2362649.png)
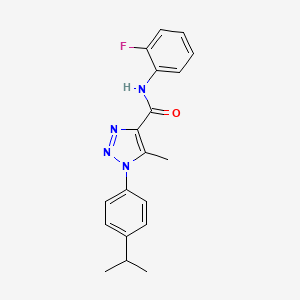
![4-[(3-Nitro-2-pyridinyl)amino]butanoic acid](/img/structure/B2362651.png)
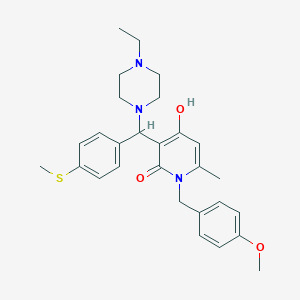

![3-Methyl-8-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2362656.png)
